L-Threonine 7-amido-4-methylcoumarin
Overview
Description
L-Threonine 7-amido-4-methylcoumarin is a synthetic compound with the empirical formula C14H16N2O4 · HCl and a molecular weight of 312.75 . It is often used as a fluorogenic substrate in biochemical assays, particularly for the detection and measurement of enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine 7-amido-4-methylcoumarin typically involves the coupling of L-threonine with 7-amido-4-methylcoumarin. This process can be achieved through various peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale peptide synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: L-Threonine 7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when exposed to specific enzymes. It can also participate in substitution reactions under appropriate conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include peptide coupling agents like EDC and HOBt for synthesis, and various proteases for hydrolysis .
Major Products Formed: The major products formed from the hydrolysis of this compound are L-threonine and 7-amido-4-methylcoumarin, which can be detected through their fluorescent properties .
Scientific Research Applications
L-Threonine 7-amido-4-methylcoumarin is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a fluorogenic substrate for the detection of enzyme activity, including aminopeptidases and proteases . This compound is valuable in studying enzyme kinetics, screening for enzyme inhibitors, and understanding protein degradation pathways .
Mechanism of Action
The mechanism of action of L-Threonine 7-amido-4-methylcoumarin involves its hydrolysis by specific enzymes, leading to the release of a fluorescent product. This fluorescence can be measured to determine enzyme activity. The molecular targets include various aminopeptidases and proteases, which cleave the amide bond in the compound .
Comparison with Similar Compounds
Similar Compounds:
- L-Leucine 7-amido-4-methylcoumarin
- L-Tyrosine 7-amido-4-methylcoumarin
- L-Methionine 7-amido-4-methylcoumarin
Uniqueness: L-Threonine 7-amido-4-methylcoumarin is unique due to its specific substrate properties for certain enzymes, making it particularly useful in assays requiring high sensitivity and specificity . Its structural similarity to other amino acid-coumarin compounds allows for comparative studies in enzyme activity and specificity .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVQDJSQAAKEU-OQPBUACISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426784 | |
Record name | L-Threonine 7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-66-7 | |
Record name | L-Threonine 7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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